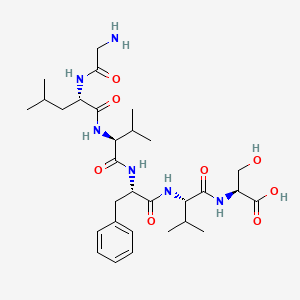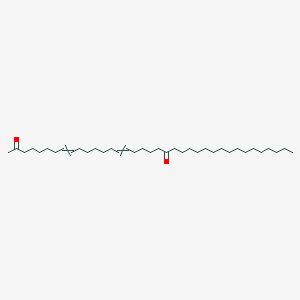
Heptatriaconta-8,15-diene-2,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptatriaconta-8,15-diene-2,21-dione is an organic compound with the molecular formula C37H68O2 It features a long carbon chain with two double bonds and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptatriaconta-8,15-diene-2,21-dione typically involves the use of long-chain alkenes and ketones. One common method is the aldol condensation reaction, where two carbonyl compounds react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired diene-dione compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Heptatriaconta-8,15-diene-2,21-dione can undergo various chemical reactions, including:
Oxidation: The double bonds and ketone groups can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted alkenes or ketones, depending on the nucleophile used.
Scientific Research Applications
Heptatriaconta-8,15-diene-2,21-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptatriaconta-8,15-diene-2,21-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptatriaconta-8,15-diene-2,21-diol: Similar structure but with hydroxyl groups instead of ketone groups.
Heptatriaconta-8,15-diene-2,21-dione: Similar structure but with different positions of double bonds and ketone groups.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
827615-68-9 |
|---|---|
Molecular Formula |
C37H68O2 |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
heptatriaconta-8,15-diene-2,21-dione |
InChI |
InChI=1S/C37H68O2/c1-3-4-5-6-7-8-9-10-16-19-22-25-28-31-34-37(39)35-32-29-26-23-20-17-14-12-11-13-15-18-21-24-27-30-33-36(2)38/h15,18,20,23H,3-14,16-17,19,21-22,24-35H2,1-2H3 |
InChI Key |
CZRYTDFVPRAFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCC=CCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
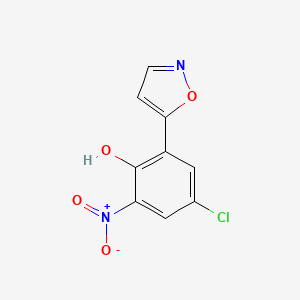
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
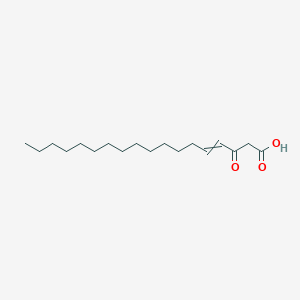
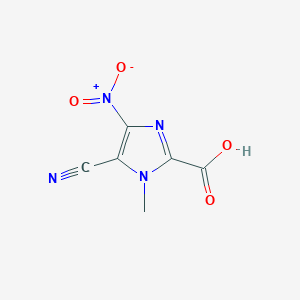
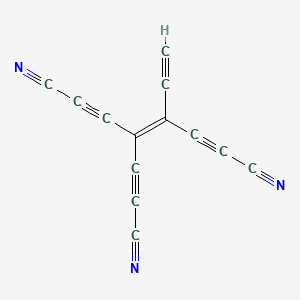
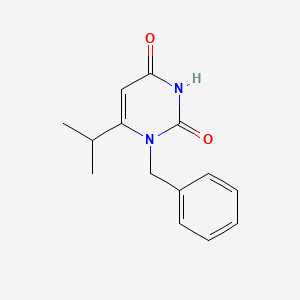
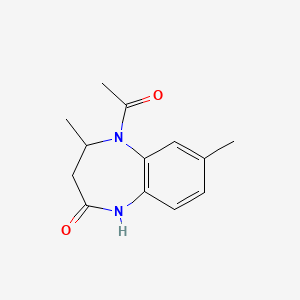
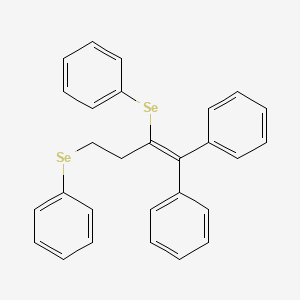
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)
